molecular formula C13H7ClN4O3 B2890186 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 879568-39-5

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2890186
CAS No.: 879568-39-5
M. Wt: 302.67
InChI Key: UBXHKRPWPKQXGK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-2-yl group at position 5 and a 4-chloro-3-nitrophenyl group at position 2. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and stability under physiological conditions.

Properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-9-5-4-8(7-11(9)18(19)20)12-16-13(21-17-12)10-3-1-2-6-15-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXHKRPWPKQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

A widely employed method involves the reaction of pyridine-2-carboxamidoxime with 4-chloro-3-nitrobenzoyl chloride under basic conditions. The procedure follows a two-step mechanism:

  • Amidoxime Preparation : Pyridine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield pyridine-2-carboxamidoxime.
  • Cyclodehydration : The amidoxime reacts with 4-chloro-3-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine as a base. The mixture is refluxed for 6–8 hours, followed by neutralization and purification via column chromatography.

Reaction Conditions :

  • Solvent: THF
  • Temperature: 80°C (reflux)
  • Yield: 60–75% (estimated based on analogous reactions)

Carboxylic Acid Activation via Vilsmeier Reagent

The Vilsmeier reagent (POCl₃/DMF) activates 4-chloro-3-nitrobenzoic acid in situ, enabling direct coupling with pyridine-2-carboxamidoxime. This one-pot method eliminates the need for isolated acyl chloride:

  • Activation : 4-Chloro-3-nitrobenzoic acid (1 eq) is treated with POCl₃ (1.2 eq) and DMF (catalytic) at 0–5°C for 30 minutes.
  • Cyclization : Pyridine-2-carboxamidoxime (1 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product precipitates upon ice-water quenching and is recrystallized from ethanol.

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides
  • Yield: 70–80%

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction between pyridine-2-carboxamidoxime and 4-chloro-3-nitrobenzoic acid using ethyl chloroformate (ECF) as a coupling agent:

  • Reaction Setup : Equimolar amidoxime and carboxylic acid are suspended in dimethyl sulfoxide (DMSO) with ECF (1.5 eq).
  • Irradiation : The mixture is subjected to microwave radiation at 150°C for 15–20 minutes.
  • Workup : The crude product is filtered and washed with cold water.

Key Parameters :

  • Power: 300 W
  • Yield: 85–90%
  • Purity: >95% (HPLC)

Solvent-Free Mechanochemical Grinding

Ball-mill grinding enables solvent-free synthesis via mechanical energy:

  • Grinding : Pyridine-2-carboxamidoxime (1 eq) and 4-chloro-3-nitrobenzoyl chloride (1 eq) are placed in a stainless-steel jar with zirconia balls.
  • Milling : The jar is agitated at 30 Hz for 45 minutes.
  • Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Advantages :

  • Reaction time: <1 hour
  • Yield: 78–82%
  • Environmentally benign (no solvent waste)

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Reaction Time Purity
Acyl Chloride Cyclization THF, reflux, 8 hours 60–75 8 hours 90–95%
Vilsmeier Activation RT, 12 hours 70–80 12 hours 85–90%
Microwave Irradiation DMSO, 150°C, 20 minutes 85–90 20 minutes >95%
Mechanochemical Grinding Solvent-free, 45 minutes 78–82 45 minutes 92–94%

Key Observations :

  • Microwave-assisted synthesis offers the highest yield and purity due to uniform heating and reduced side reactions.
  • Classical methods remain relevant for large-scale production despite longer reaction times.
  • Green methods prioritize sustainability without compromising efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate, though less frequently used.

Major Products

    Reduction: 3-(4-Amino-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitrophenyl and pyridinyl groups can facilitate binding to specific sites on target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

3-Phenyl-5-(pyridin-2-yl)-1,2,4-oxadiazole (3a)
  • Structure : Lacks the nitro and chloro groups, featuring a simple phenyl ring.
  • Key Differences :
    • The absence of electron-withdrawing groups reduces polarity and electron deficiency compared to the target compound.
    • Lower molecular weight (C₁₃H₁₀N₃O vs. C₁₃H₈ClN₄O₃ for the target).
    • Likely higher lipophilicity (logP ~2.5–3.0 estimated) due to the hydrophobic phenyl group .
5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (56)
  • Structure : Incorporates a dichlorophenyl and methylisoxazolyl group.
  • Key Differences: The dichlorophenyl group increases steric bulk and lipophilicity (logP ~4.0 estimated). Melting point: 189–190°C, suggesting higher crystallinity than the target compound .
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
  • Structure : Features a 4-nitrophenyl group and a phenylethyl chain.
  • Key Differences :
    • Phenylethyl substituent increases molecular weight (C₁₆H₁₃N₃O₃) and logP (4.7).
    • Higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1)
  • Structure : Contains a fluorinated alkyl chain.
  • Key Differences :
    • Perfluoroheptyl group drastically increases hydrophobicity and thermal stability.
    • Likely used in materials science (e.g., ionic liquid crystals) rather than drug design .

Physicochemical Properties

A comparative overview of key parameters:

Compound Molecular Formula logP Melting Point (°C) Key Substituents
Target Compound C₁₃H₈ClN₄O₃ ~3.5* Not reported 4-Cl-3-NO₂-phenyl, pyridin-2-yl
3a C₁₃H₁₀N₃O ~2.5–3.0 Not reported Phenyl, pyridin-2-yl
Compound 56 C₁₇H₁₁Cl₂N₃O₂ ~4.0 189–190 2,6-Dichlorophenyl, methylisoxazol
3-(4-Nitrophenyl)-5-(phenylethyl) C₁₆H₁₃N₃O₃ 4.7 Not reported 4-NO₂-phenyl, phenylethyl

*Estimated based on substituent contributions.

Biological Activity

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H7ClN4O3C_{13}H_{7}ClN_{4}O_{3} with a molecular weight of 302.67 g/mol. The compound features a 1,2,4-oxadiazole ring substituted with a chloronitrophenyl group and a pyridine moiety, contributing to its diverse biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain oxadiazoles demonstrate significant activity against various bacterial strains and fungi. This can be attributed to the electron-withdrawing effects of the nitro and chloro groups on the aromatic ring, enhancing their interaction with microbial targets .

Antiplasmodial Activity

A study focused on the antiplasmodial activity of oxadiazole derivatives revealed that compounds similar to this compound showed promising results against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship analysis indicated that modifications to the oxadiazole core could enhance potency against drug-resistant strains .

CompoundIC50 (µM)Selectivity Index
Compound A0.50>2500
Compound B0.57>2500
Compound C0.07>2500

The above table summarizes the activity of various oxadiazole derivatives against P. falciparum, demonstrating their potential as new antimalarial agents.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and antiplasmodial activities, this compound has been studied for its anti-inflammatory properties. Certain derivatives have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds with halogen substitutions exhibited enhanced anti-inflammatory activity in preclinical models .

Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone in bacterial cultures treated with the compound compared to controls.

Study 2: Antiplasmodial Screening

In a murine model of malaria using Plasmodium berghei, the compound demonstrated rapid clearance but poor oral bioavailability. Further optimization of pharmacokinetic properties is necessary for effective in vivo applications .

Structure-Activity Relationship (SAR)

The SAR studies highlight that substituents on the oxadiazole ring significantly influence biological activity. The presence of electron-withdrawing groups such as nitro or chloro enhances lipophilicity and biological interactions. Additionally, variations in the pyridine substituent also affect efficacy against specific pathogens .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization reactions between pre-functionalized precursors, such as nitrile oxides and amidoximes. Key steps include:

  • Cyclocondensation: Reacting 4-chloro-3-nitrobenzamide derivatives with pyridinyl-substituted amidoximes in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–120°C).
  • Catalysis: Use of triethylamine or potassium carbonate to facilitate dehydrohalogenation.
  • Optimization: Systematic adjustment of molar ratios (1:1 to 1:1.2), reaction times (6–24 hours), and temperature gradients. Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR Spectroscopy: Identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone.
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₈ClN₃O₃: 306.0284).
  • Purity Assessment:
    • HPLC-UV: Uses C18 columns with isocratic elution (acetonitrile/water, 70:30) at λ = 254 nm.
    • Elemental Analysis: Confirms C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications to the pyridinyl and chloronitrophenyl groups influence bioactivity in cancer models?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Pyridinyl Modifications: Introducing electron-withdrawing groups (e.g., -NO₂ at meta positions) enhances cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) by improving target binding.

  • Chloronitrophenyl Adjustments: Replacing -Cl with -F reduces steric hindrance, increasing selectivity for kinase inhibitors (e.g., EGFR inhibition by 40%).

  • Reference Data:

    Analog StructureBioactivity (IC₅₀)Target
    5-(2-Nitrophenyl)18 µMTopoisomerase II
    5-(4-Chlorophenyl)25 µMCOX-2
    Molecular docking (AutoDock Vina) shows the oxadiazole ring forms π-π stacking with tyrosine residues in active sites .

Q. What experimental approaches resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer:

  • Standardized Assays: Use identical cell lines (e.g., HepG2) and incubation times (48 hours) across studies.
  • Orthogonal Validation: Confirm apoptosis via Annexin V-FITC/PI staining (flow cytometry) alongside caspase-3 activation (Western blot).
  • Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes (e.g., t₁/₂ = 45 minutes in human S9 fractions) to explain variability in in vivo efficacy .

Q. What computational methods predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions using AMBER force fields (20 ns trajectories) to evaluate binding free energies (ΔG = -9.2 kcal/mol for PARP1).
  • QSAR Modeling: Utilize descriptors like LogP (2.1) and topological polar surface area (TPSA = 78 Ų) to correlate hydrophobicity with antimicrobial activity (R² = 0.89) .

Q. How can researchers design stability studies for this compound under various storage conditions?

Methodological Answer:

  • Accelerated Testing: Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC every 30 days.
  • Photostability: Expose to 1.2 million lux-hours (ICH Q1B) and monitor UV-vis spectral shifts (λmax = 320 nm).
  • Degradation Pathways: Identify hydrolysis products (e.g., nitro group reduction to amine) using LC-MS/MS .

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